molecular formula C11H23NO B3269813 Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine CAS No. 51734-85-1

Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine

Cat. No.: B3269813
CAS No.: 51734-85-1
M. Wt: 185.31 g/mol
InChI Key: GNAONKWQLHCEPS-UHFFFAOYSA-N
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Description

Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine is a chemical compound with the molecular formula C11H23NO. It is known for its unique structure, which includes an oxirane (epoxide) ring and an amine group. This compound is used in various scientific research applications due to its reactivity and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine typically involves the reaction of epichlorohydrin with diisobutylamine. The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Secondary/Tertiary Amines: Formed from the reduction of the amine group.

    Substituted Products: Formed from nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine involves its interaction with molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows the compound to modify proteins, DNA, and other biomolecules, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Bis(2-methylpropyl)amine: Lacks the oxirane ring, making it less reactive.

    Oxirane derivatives: Compounds with similar oxirane rings but different substituents.

    Diisobutylamine: Lacks the oxirane ring and has different reactivity.

Uniqueness

Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine is unique due to the presence of both an oxirane ring and an amine group. This combination provides a unique reactivity profile, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

2-methyl-N-(2-methylpropyl)-N-(oxiran-2-ylmethyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c1-9(2)5-12(6-10(3)4)7-11-8-13-11/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAONKWQLHCEPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1CO1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A stirred solution of epichlorohydrin (21.0 g, 0.23 mole) is treated dropwise with diisobutylamine (31.14 g, 0.24 mole) over a 1 hour period followed by continuous stirring at room temperature overnight. The reaction mixture is washed with 20% K2CO3 (50 ml). The organic layer is then stirred with 40% NaOH for 1 hour and then extracted with 3×100 ml portions of ether. The etheral extracts are pooled with the organic layer and washed with H2O (100 ml). The organic layer is dried over anhydrous Na2SO4 and filtered. The filtrate is concentrated under reduced pressure to leave the crude product. The crude product is distilled at 68°/0.1 mmHg to yield 15.83 g (37.14%) pure product to oe used as an intermediate in Part B.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
31.14 g
Type
reactant
Reaction Step One
Yield
37.14%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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